molecular formula C17H18N2 B094901 3-(Phenyl(2-phenylethyl)amino)propiononitrile CAS No. 17601-74-0

3-(Phenyl(2-phenylethyl)amino)propiononitrile

Cat. No.: B094901
CAS No.: 17601-74-0
M. Wt: 250.34 g/mol
InChI Key: ACCLIXSHFMDCLV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(Phenyl(2-phenylethyl)amino)propiononitrile typically involves the reaction of 2-phenylethylamine with a suitable nitrile compound under controlled conditions . One common method involves the use of acetonitrile as a solvent and a catalyst such as phosphoric acid to facilitate the reaction . The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-(Phenyl(2-phenylethyl)amino)propiononitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as phosphoric acid, and varying temperatures and pressures depending on the specific reaction . Major products formed from these reactions include carboxylic acids, amines, and substituted nitriles.

Scientific Research Applications

3-(Phenyl(2-phenylethyl)amino)propiononitrile is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Phenyl(2-phenylethyl)amino)propiononitrile involves its interaction with specific molecular targets and pathways within biological systems. The nitrile group can undergo hydrolysis to form carboxylic acids, which can then interact with enzymes and receptors in the body. The phenyl and 2-phenylethylamino groups contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

3-(Phenyl(2-phenylethyl)amino)propiononitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-[N-(2-phenylethyl)anilino]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c18-13-7-14-19(17-10-5-2-6-11-17)15-12-16-8-3-1-4-9-16/h1-6,8-11H,7,12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCLIXSHFMDCLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CCC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170068
Record name 3-(Phenyl(2-phenylethyl)amino)propiononitrile
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Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17601-74-0
Record name 3-[Phenyl(2-phenylethyl)amino]propanenitrile
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Record name 3-(Phenyl(2-phenylethyl)amino)propiononitrile
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Record name 3-(Phenyl(2-phenylethyl)amino)propiononitrile
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Record name 3-[phenyl(2-phenylethyl)amino]propiononitrile
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Record name 3-(Phenyl(2-phenylethyl)amino)propiononitrile
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